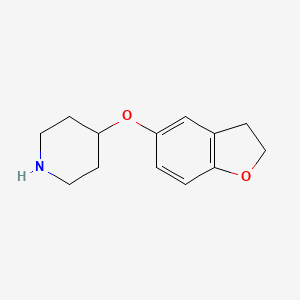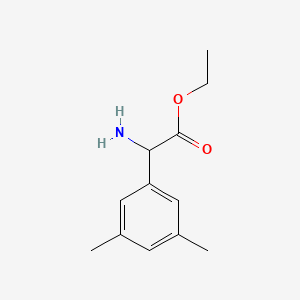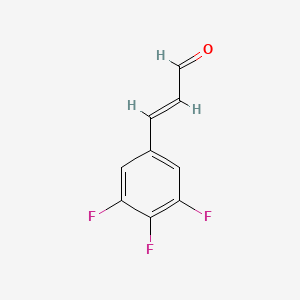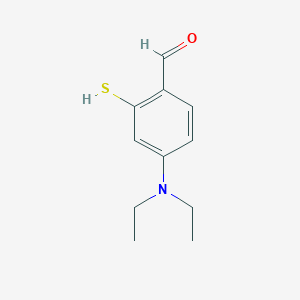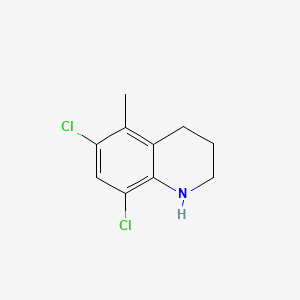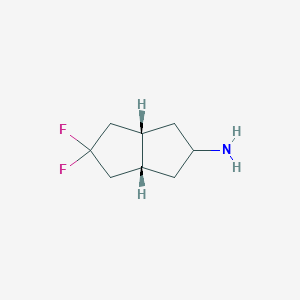
rel-(3AR,6aS)-5,5-difluorooctahydropentalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pentalene core: This is achieved through cyclization reactions involving suitable dienes and dienophiles under controlled conditions.
Introduction of fluorine atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which selectively introduce fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of (2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Aplicaciones Científicas De Investigación
(2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3aR,6aS)-2-(Aminomethyl)octahydro-2-pentalenyl]acetic acid
- (1S,2S,3aR,6aS)-1,5,5,6a-tetramethyl-2-propyl-octahydropentalene
- (2S,3aR,6aS)-2-Cyclohexyl-2,3-dihydrofuro[2,3-b]furan-3a(6aH)-ol
Uniqueness
What sets (2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine apart from similar compounds is its specific fluorination pattern and the presence of the amine group. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H13F2N |
|---|---|
Peso molecular |
161.19 g/mol |
Nombre IUPAC |
(3aR,6aS)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-amine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)3-5-1-7(11)2-6(5)4-8/h5-7H,1-4,11H2/t5-,6+,7? |
Clave InChI |
ZVGNSKWEOGCMNG-MEKDEQNOSA-N |
SMILES isomérico |
C1[C@@H]2CC(C[C@@H]2CC1N)(F)F |
SMILES canónico |
C1C(CC2C1CC(C2)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


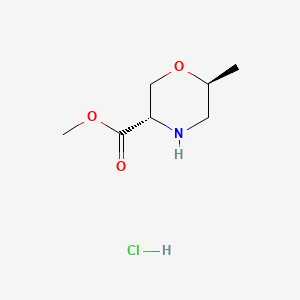
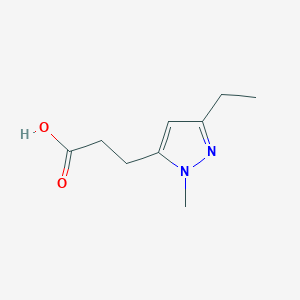
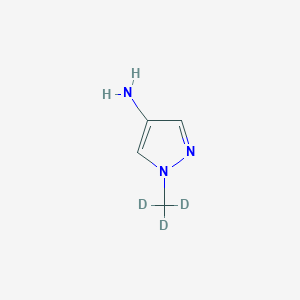
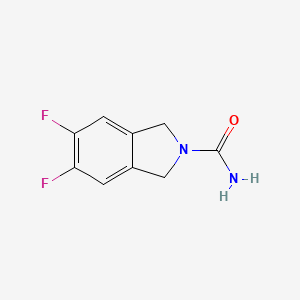
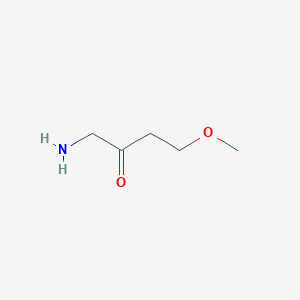
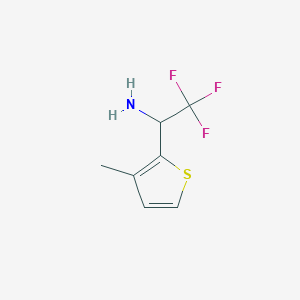
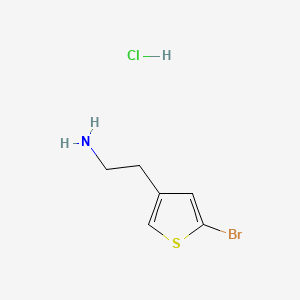
![3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)
![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)
